N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a quinoline derivative. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is primarily targeted towards bacterial strains. It has shown promising activity against Staphylococcus aureus .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it interferes with essential bacterial processes, leading to bacterial death .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for the synthesized compounds .
Result of Action
The result of the action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is the elimination of certain bacterial strains. For instance, it has been shown to eliminate Staphylococcus aureus ATCC 43300 strain after 24-hour exposure .
Preparation Methods
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and quinoline moieties.
Common Reagents and Conditions: Reactions typically involve solvents like DMF, chloroform, and reagents such as triethylamine (TEA) and various catalysts.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Comparison with Similar Compounds
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can be compared with other benzothiazole and quinoline derivatives:
Similar Compounds: Benzothiazole derivatives like riluzole and ethoxzolamide, and quinoline derivatives like chloroquine and quinine.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS2/c1-16-13-24(27-20-10-3-2-9-19(16)20)30-15-23(29)26-18-8-6-7-17(14-18)25-28-21-11-4-5-12-22(21)31-25/h2-14H,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQTQKIHIZQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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